molecular formula C9H11NO3 B1354378 Methyl 3-amino-5-methoxybenzoate CAS No. 217314-47-1

Methyl 3-amino-5-methoxybenzoate

Cat. No.: B1354378
CAS No.: 217314-47-1
M. Wt: 181.19 g/mol
InChI Key: OWMZQNZFHGAVCN-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methoxybenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a methoxy group at the 5-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-amino-5-methoxybenzoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the nitro group.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methoxybenzoate
  • Methyl 3-amino-2-methoxybenzoate
  • Methyl 3-nitro-5-methoxybenzoate

Uniqueness

Methyl 3-amino-5-methoxybenzoate is unique due to the specific positioning of the amino and methoxy groups on the benzene ring This arrangement can influence its reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

methyl 3-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZQNZFHGAVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474041
Record name Methyl 3-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-47-1
Record name Methyl 3-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (9.5 mmol) methyl 3-methoxy-5-nitrobenzoate (7) were dissolved in 50 mL methanol by heating, then 0.3 g Pd/C (10%) were added under a stream of nitrogen, followed by 2.99 g (47.5 mmol) ammonium formate. The mixture was refluxed for 3 h, then stirred overnight at r.t.. The clear layer above the catalyst was decanted off portionwise and filtered through a syringe filter. The catalyst that remained in the flask was washed twice with methanol during this procedure. After concentration, 1.69 g of a brown solid were obtained, which were purified by column chromatography (hexanes/ethyl acetate, 7:3). Drying under vacuum afforded 1.25 g (73%) of a colorless solid. 1H NMR (CDCl3) δ 7.00-6.97 (m, 2H), 6.42 (t, J1=2.2 Hz, J2=2.2 Hz), 3.89 (s, 3H, OCH3), 3.80 (s, 3H, OCH3), 3.78 (sb, 2H); 13C NMR (CDCl3) δ 167.13 160.71, 147.49, 131.95, 109.01, 105.71, 104.36, 55.19, 51.880□ESI-MS m/z 314 [MH]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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